Cas no 1246738-26-0 (5-chloro-7-nitroisoquinolin-8-amine)

5-chloro-7-nitroisoquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-7-nitroisoquinolin-8-amine
- 8-Amino-5-chloro-7-nitroisoquinoline 95+%
- 8-Isoquinolinamine, 5-chloro-7-nitro-
- 5-chloro-7-nitroisoquinolin-8-amine
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- Inchi: 1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2
- InChI Key: YAQAGXKRDZXHMD-UHFFFAOYSA-N
- SMILES: C1C2=C(C(Cl)=CC([N+]([O-])=O)=C2N)C=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 445.1±40.0 °C at 760 mmHg
- Flash Point: 223.0±27.3 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-chloro-7-nitroisoquinolin-8-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-7-nitroisoquinolin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KE-0009-10G |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 10g |
£2112.00 | 2025-02-09 | |
Key Organics Ltd | KE-0009-1MG |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | KE-0009-0.5G |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 0.5g |
£165.00 | 2025-02-09 | |
A2B Chem LLC | AI82326-500mg |
5-Chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 500mg |
$392.00 | 2024-04-20 | |
A2B Chem LLC | AI82326-5mg |
5-Chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI82326-1mg |
5-Chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | KE-0009-5G |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 5g |
£1188.00 | 2025-02-09 | |
Key Organics Ltd | KE-0009-5MG |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | KE-0009-1G |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 1g |
£264.00 | 2025-02-09 | |
Key Organics Ltd | KE-0009-25G |
5-chloro-7-nitroisoquinolin-8-amine |
1246738-26-0 | >95% | 25g |
£4752.00 | 2025-02-09 |
5-chloro-7-nitroisoquinolin-8-amine Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 5-chloro-7-nitroisoquinolin-8-amine
Exploring the Versatile Applications and Properties of 5-Chloro-7-Nitroisoquinolin-8-Amine (CAS No. 1246738-26-0)
In the realm of organic chemistry, 5-chloro-7-nitroisoquinolin-8-amine (CAS No. 1246738-26-0) stands out as a compound of significant interest due to its unique structural features and potential applications. This compound, characterized by its nitro and amine functional groups, has garnered attention in various research fields, including medicinal chemistry and material science. Its molecular formula, C9H6ClN3O2, reflects a balance of reactivity and stability, making it a valuable intermediate in synthetic pathways.
The isoquinoline core of 5-chloro-7-nitroisoquinolin-8-amine is particularly noteworthy. Isoquinoline derivatives are known for their presence in numerous biologically active compounds, which has led researchers to explore the pharmacological potential of this molecule. Recent studies have investigated its role in the development of novel therapeutic agents, especially in areas such as antimicrobial and anticancer research. The presence of the nitro group enhances its electron-withdrawing properties, which can be leveraged in drug design to improve binding affinity and selectivity.
From a synthetic chemistry perspective, 5-chloro-7-nitroisoquinolin-8-amine serves as a versatile building block. Its chloro and nitro substituents offer multiple sites for further functionalization, enabling the creation of diverse derivatives. This adaptability is particularly valuable in the development of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Researchers have utilized this compound in cross-coupling reactions, nucleophilic substitutions, and other transformative processes to yield novel molecules with tailored properties.
The growing interest in 5-chloro-7-nitroisoquinolin-8-amine is also reflected in its market dynamics. As demand for specialized chemical intermediates increases, suppliers and manufacturers are focusing on optimizing synthesis routes to ensure high purity and yield. The compound's relevance in drug discovery and material science has positioned it as a key player in the fine chemicals sector. Additionally, advancements in green chemistry have prompted explorations into more sustainable production methods, aligning with global trends toward environmentally friendly practices.
One of the most frequently asked questions about 5-chloro-7-nitroisoquinolin-8-amine pertains to its solubility and stability. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used in laboratory settings. Its stability under various conditions makes it suitable for long-term storage and transportation, provided it is kept in a cool, dry environment away from light. These properties are critical for researchers and industrial users who rely on consistent performance in their applications.
Another area of interest is the compound's spectroscopic characteristics. 5-Chloro-7-nitroisoquinolin-8-amine displays distinct peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, which aid in its identification and purity assessment. These analytical features are essential for quality control in both research and commercial settings. Furthermore, the compound's UV-visible absorption properties have been explored for potential applications in sensors and optoelectronic devices, highlighting its multidisciplinary utility.
In recent years, the integration of computational chemistry tools has expanded the understanding of 5-chloro-7-nitroisoquinolin-8-amine's behavior at the molecular level. Density functional theory (DFT) calculations and molecular docking studies have provided insights into its electronic structure and interactions with biological targets. These computational approaches complement experimental data, offering a more comprehensive view of the compound's potential applications. Such synergies between theory and practice are driving innovation in the field of small molecule research.
As the scientific community continues to explore the possibilities of 5-chloro-7-nitroisoquinolin-8-amine, its role in advancing chemical biology and materials engineering becomes increasingly evident. Whether as a precursor in synthetic chemistry or a candidate for biomedical applications, this compound exemplifies the intersection of fundamental research and practical innovation. With ongoing studies and technological advancements, the future holds promising opportunities for leveraging its unique properties in diverse domains.
For researchers and industry professionals seeking reliable information on 5-chloro-7-nitroisoquinolin-8-amine, it is crucial to refer to peer-reviewed literature and reputable suppliers. The compound's CAS No. 1246738-26-0 serves as a unique identifier, ensuring accurate sourcing and documentation. By staying informed about the latest developments and applications, stakeholders can maximize the potential of this intriguing molecule in their respective fields.
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